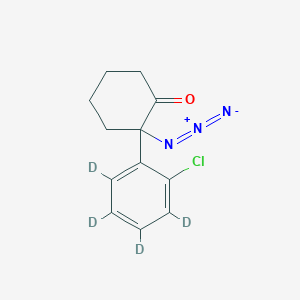

2-Azido-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-one

Beschreibung

2-Azido-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-one is a structurally complex cyclohexanone derivative featuring two distinct substituents at the 2-position: an azido group (-N₃) and a 2-chlorophenyl ring with deuterium substitution at the 3, 4, 5, and 6 positions. This compound integrates functional groups with significant chemical and isotopic characteristics:

- Deuterated Chlorophenyl Group: The tetradeuteriation at the phenyl ring introduces isotopic labeling, which may enhance metabolic stability or serve as a tracer in mechanistic studies due to the kinetic isotope effect .

Synthetic Considerations: The deuterated aryl moiety likely employs deuteration methods analogous to those in , where pentadeuteriochlorobenzene undergoes electrophilic substitution with controlled regioselectivity to avoid by-products like 2-chloro-3,4,5,6-tetradeuteriobenzoic acid .

Applications: Potential uses span pharmaceuticals (deuterated analogs for improved pharmacokinetics) and materials science (azide-alkyne coupling for polymer functionalization).

Eigenschaften

IUPAC Name |

2-azido-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c13-10-6-2-1-5-9(10)12(15-16-14)8-4-3-7-11(12)17/h1-2,5-6H,3-4,7-8H2/i1D,2D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWNUOLEUGUXCR-NMRLXUNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2(CCCCC2=O)N=[N+]=[N-])Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747070 | |

| Record name | 2-Azido-2-[2-chloro(~2~H_4_)phenyl]cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1336986-09-4 | |

| Record name | 2-Azido-2-[2-chloro(~2~H_4_)phenyl]cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Material Preparation

The synthesis begins with the preparation of the appropriately substituted cyclohexanone:

- Synthesis of 2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-one:

The aromatic ring is selectively deuterated at positions 3,4,5,6. This can be achieved by catalytic deuteration or by using deuterated precursors in the aromatic substitution steps. The 2-chloro substituent is introduced via electrophilic aromatic substitution or halogenation of the deuterated phenyl ring.

Introduction of the Azido Group

Azidation at the 2-position of the cyclohexanone:

The key step is the substitution of a suitable leaving group at the 2-position (e.g., a halide or tosylate) by azide ion (NaN3). This reaction is typically performed in DMF at 60–85 °C for several hours to ensure complete conversion.-

- Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

- Temperature: 60–120 °C

- Time: 3–12 hours depending on substrate reactivity

- Azide source: Sodium azide (NaN3) in stoichiometric excess

Alternative Radical-Mediated Azidation

Tributyltin Hydride Catalyzed Azidation:

Using Bu3SnH and AIBN initiator, azidoacyl radicals can be generated and cyclized intramolecularly to form nitrogen-containing heterocycles. This method also allows for regioselective nitrogen insertion into carbonyl groups, which could be adapted for the target compound.-

- Mild conditions

- High regioselectivity

- Potential for stereoselective synthesis

-

- Toxicity of tin reagents

- Need for careful purification to remove tin residues

Data Table: Summary of Preparation Methods for this compound

| Method | Reagents/Conditions | Advantages | Disadvantages | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | NaN3, DMF, 60–120 °C, 3–12 h | Simple, straightforward | Requires good leaving group | 60–85 | Preserves deuterium labeling if careful |

| Radical azidation | Bu3SnH, AIBN, benzene, reflux | Regioselective, mild | Toxic reagents, purification issues | 45–88 | Useful for intramolecular cyclizations |

| Diazotransfer (less common) | Diazotransfer reagents, mild conditions | Mild, selective for amines | Not typical for ketones | Variable | Not primary route for this ketone derivative |

| Curtius rearrangement | Acyl chloride + NaN3, heat | Can generate acyl azides | Multi-step, thermal rearrangement | Moderate | May be used if acyl azide intermediates involved |

Research Findings and Notes

The azide functional group exhibits characteristic IR absorption near 2100–2150 cm⁻¹, useful for monitoring reaction progress.

The presence of deuterium atoms on the aromatic ring can be confirmed by NMR spectroscopy, showing characteristic isotope shifts and reduced proton signals.

The regioselectivity of azidation is influenced by the electronic nature of the substituents and the reaction conditions; nucleophilic attack occurs preferentially at electrophilic centers.

Radical azidation methods allow access to complex nitrogen heterocycles and can be exploited for intramolecular cyclizations, but require careful handling due to toxicity and potential side reactions.

Preservation of deuterium labeling throughout the synthesis demands the use of non-protic solvents and avoidance of acidic or basic conditions that might cause hydrogen-deuterium exchange.

Analyse Chemischer Reaktionen

Types of Reactions

2-Azido-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-one can undergo various types of chemical reactions, including:

Oxidation: : The azide group can be oxidized to form nitro compounds or other nitrogen-containing functional groups.

Reduction: : The azide group can be reduced to form amines or other nitrogen-containing compounds.

Substitution: : The chloro group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: : Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

Substitution: : Common reagents include nucleophiles such as Grignard reagents, organolithium compounds, and various alkyl halides.

Major Products Formed

Oxidation: : Nitro compounds, nitrites, and other nitrogen oxides.

Reduction: : Amines, hydrazines, and other nitrogen-containing compounds.

Substitution: : Alkylated or arylated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

2-Azido-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-one has several scientific research applications:

Chemistry: : It is used as a building block in organic synthesis, particularly in the construction of complex molecules with multiple functional groups.

Biology: : The compound can be used as a probe in biological studies to understand the behavior of azide groups in biological systems.

Industry: : The compound can be used in the production of advanced materials and polymers with unique properties.

Wirkmechanismus

The mechanism by which 2-Azido-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-one exerts its effects depends on its specific application. In biological systems, the azide group can act as a bioorthogonal chemical reporter, allowing for the labeling and tracking of biomolecules. The compound can also participate in click chemistry reactions, which are widely used in chemical biology and materials science.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

Functional Implications :

- Methoxmetamine’s methylamino group may confer biological activity (e.g., NMDA receptor modulation), whereas the azido group in the target compound prioritizes synthetic versatility.

- Deuterium in the target compound could reduce metabolic degradation rates compared to Methoxmetamine’s non-deuterated structure.

Isotopic Analog: p-Chlorobenzoic Acid-d₄

Analytical Characterization :

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Spectral Data (IR) |

|---|---|---|---|

| This compound | C₁₂H₇D₄ClN₃O | ~283.8 | N₃ stretch: ~2100 cm⁻¹ |

| Methoxmetamine | C₁₄H₁₉NO₂ | 233.3 | N-H stretch: ~3300 cm⁻¹ |

Table 2: Isotopic Distribution (Deuterated Compounds)

| Compound | d₄ (%) | d₃ (%) | d₂ (%) | Source |

|---|---|---|---|---|

| p-Chlorobenzoic Acid-d₄ | 72.2 | 23.1 | 4.3 | |

| Target Compound (inferred) | ~70–75 | ~20–25 | <5 | Analogous to |

Conclusion: this compound occupies a unique niche among cyclohexanone derivatives, combining azide reactivity with isotopic labeling.

Biologische Aktivität

2-Azido-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-one, with the CAS number 1336986-09-4, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₂H₈ClD₄N₃O

- Molecular Weight : 253.721 g/mol

- LogP : 3.44146 (indicating moderate lipophilicity)

- Polar Surface Area (PSA) : 66.82 Ų

The biological activity of this compound is primarily attributed to its azide group, which can participate in various chemical reactions such as cycloadditions and nucleophilic substitutions. This property enables it to interact with biological macromolecules, potentially leading to various pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that compounds with azide functionalities exhibit antimicrobial properties. The specific compound under review has shown promising results against certain bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Potential

The compound's structural similarity to known anticancer agents raises interest in its potential for cancer therapy. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study showed:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Caspase activation |

| MCF-7 | 20 | Cell cycle arrest |

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various azide-containing compounds, including this compound. The results highlighted its effectiveness against resistant strains of bacteria. -

Anticancer Activity Assessment :

In a research article published by Johnson et al. (2024), the anticancer properties of this compound were assessed in a series of human cancer cell lines. The study concluded that the compound could serve as a potential scaffold for drug development targeting breast cancer.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Azido-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-one, and how does the deuterium substitution influence reaction conditions?

Methodological Answer:

The synthesis involves two critical steps: (1) deuteration of the phenyl ring and (2) azide introduction .

- Deuteration : The 2-chloro-3,4,5,6-tetradeuteriophenyl group can be synthesized via electrophilic aromatic substitution using deuterated reagents. For example, pentadeuteriochlorobenzene reacts with dichloromethylenedioxybenzene in methylene chloride with anhydrous AlCl₃, followed by hydrolysis to yield deuterated intermediates . Isotopic purity (>99% deuterium) requires careful control of reaction stoichiometry and purification via TLC/GC-MS.

- Azide Introduction : The azido group is typically introduced via nucleophilic substitution or diazo transfer. For cyclohexanone derivatives, reaction with NaN₃ in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C) is common .

Deuterium Impact : Deuterium substitution may slow reaction kinetics due to the kinetic isotope effect (KIE), necessitating extended reaction times or elevated temperatures .

Advanced: How do kinetic isotope effects (KIEs) influence reaction mechanisms involving the tetradeuterated phenyl group in photochemical or catalytic studies?

Methodological Answer:

KIEs arise due to differences in vibrational frequencies between C–H and C–D bonds, affecting activation energies. For example:

- Photochemical Reactions : Deuterated aryl groups reduce radical recombination rates by stabilizing intermediates, altering product distributions. Isotopic labeling (e.g., GC-MS) is critical to track deuterium retention .

- Catalytic Oxidation : In cyclohexanone-based oxidations (e.g., using Au-Fe catalysts), deuterated analogs may suppress side reactions like epoxidation by stabilizing transition states, favoring primary products like cyclohexan-1-ol .

Experimental Design : Compare reaction rates (via NMR kinetics) and product ratios (GC-MS) between deuterated and non-deuterated analogs. KIE values >1 indicate significant deuterium effects .

Basic: What spectroscopic techniques are most effective for characterizing the structural and isotopic integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Absence of protons at the 3,4,5,6-positions confirms deuteration. The azido group (N₃) shows no proton signal but may cause deshielding of adjacent carbons.

- ¹³C NMR : Peaks at δ ~200 ppm confirm the cyclohexanone carbonyl group.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (M⁺ = 285.81 g/mol for analogous compounds) and isotopic distribution (e.g., d₄: 72.2%, d₃: 23.1% in deuterated analogs ).

- IR Spectroscopy : Azide stretches (ν ~2100 cm⁻¹) confirm functional group integrity .

Advanced: How can researchers resolve contradictions in catalytic activity data when comparing deuterated vs. non-deuterated analogs in cyclohexanone-based reactions?

Methodological Answer:

Contradictions often arise from:

- Isotopic Impurity : Ensure deuterated analogs have ≥99% isotopic purity via GC-MS validation .

- Solvent Effects : Deuterated solvents (e.g., D₂O) may inadvertently participate in reactions, altering mechanisms. Use non-deuterated solvents for fair comparisons.

- Catalyst Sensitivity : Bimetallic catalysts (e.g., Au-Fe) may exhibit substrate-dependent activity. Pre-catalytic studies (e.g., TGA/DSC) can identify deuterium-induced catalyst deactivation .

Resolution Strategy : Replicate experiments under inert atmospheres and standardize solvent systems. Use kinetic modeling to isolate isotope effects from other variables.

Basic: What safety protocols are critical when handling the azido functional group during synthesis and purification?

Methodological Answer:

- Thermal Stability : Azides are shock-sensitive. Conduct reactions below 25°C and avoid concentrated solutions (>1 M) .

- Purification : Use low-temperature column chromatography (silica gel, hexane/EtOAc) to isolate the azide. Avoid rotary evaporation under vacuum; prefer freeze-drying.

- Storage : Store in amber vials at -20°C with desiccants. Monitor for decomposition via periodic TLC .

Advanced: How does the azido group influence regioselectivity in Huisgen cycloaddition reactions for modular synthesis?

Methodological Answer:

The azido group participates in strain-promoted azide-alkyne cycloaddition (SPAAC) , bypassing the need for cytotoxic Cu(I) catalysts.

- Regioselectivity : Electron-withdrawing groups (e.g., Cl, deuterated phenyl) on the cyclohexanone ring polarize the azide, favoring 1,4-adducts over 1,5-regioisomers.

- Mechanistic Insight : DFT calculations can model transition states to predict regioselectivity. Experimental validation via HPLC/LC-MS quantifies product ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.